molecular formula C9H12FN3 B2759035 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine CAS No. 2034454-16-3

2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine

Cat. No.: B2759035
CAS No.: 2034454-16-3
M. Wt: 181.214
InChI Key: SELWIJRDVMITAQ-UHFFFAOYSA-N
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Description

2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine is a chemical compound that features a pyrrolidine ring substituted with a fluoromethyl group and a pyrazine ring

Preparation Methods

The synthesis of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Researchers explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine exerts its effects involves its interaction with molecular targets. The fluoromethyl group and the pyrazine ring can interact with specific enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application being studied.

Comparison with Similar Compounds

2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but may have different substituents.

    Pyrazine derivatives: These compounds feature the pyrazine ring but with different functional groups. The uniqueness of this compound lies in its specific combination of the fluoromethyl group and the pyrazine ring, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(fluoromethyl)pyrrolidin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3/c10-5-8-1-4-13(7-8)9-6-11-2-3-12-9/h2-3,6,8H,1,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELWIJRDVMITAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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